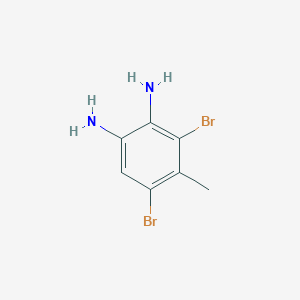

3,5-Dibromo-4-methylbenzene-1,2-diamine

Beschreibung

3,5-Dibromo-4-methylbenzene-1,2-diamine is a halogenated aromatic diamine featuring bromine substituents at the 3- and 5-positions and a methyl group at the 4-position of the benzene ring. Such diamines are critical intermediates in pharmaceuticals, agrochemicals, and materials science, particularly in synthesizing heterocyclic compounds like indoloquinoxalines or coordination complexes .

Eigenschaften

Molekularformel |

C7H8Br2N2 |

|---|---|

Molekulargewicht |

279.96 g/mol |

IUPAC-Name |

3,5-dibromo-4-methylbenzene-1,2-diamine |

InChI |

InChI=1S/C7H8Br2N2/c1-3-4(8)2-5(10)7(11)6(3)9/h2H,10-11H2,1H3 |

InChI-Schlüssel |

RSFQXXPRDCNQRF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C(=C1Br)N)N)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3,5-Dibromo-4-methylbenzene-1,2-diamine is commonly synthesized through the bromination of 4-methylbenzene-1,2-diamine. The reaction involves the use of bromine as a brominating agent under controlled conditions to ensure selective bromination at the 3 and 5 positions of the benzene ring .

Industrial Production Methods

In industrial settings, the production of 3,5-Dibromo-4-methylbenzene-1,2-diamine typically involves a multi-step synthesis process. This includes the initial bromination of 4-methylbenzene-1,2-diamine followed by purification steps to isolate the desired product. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dibromo-4-methylbenzene-1,2-diamine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The amino groups can be oxidized to form corresponding nitro compounds.

Reduction Reactions: The compound can be reduced to form derivatives with different functional groups

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions

Major Products Formed

Substitution: Products include derivatives with various functional groups replacing the bromine atoms.

Oxidation: Major products are nitro derivatives of the original compound.

Reduction: Reduced forms of the compound with different functional groups

Wissenschaftliche Forschungsanwendungen

3,5-Dibromo-4-methylbenzene-1,2-diamine has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the synthesis of dyes, pigments, and photosensitive materials

Wirkmechanismus

The mechanism of action of 3,5-Dibromo-4-methylbenzene-1,2-diamine involves its interaction with specific molecular targets. The bromine atoms and amino groups play a crucial role in its reactivity and interaction with other molecules. The compound can form covalent bonds with nucleophiles, leading to various chemical transformations. The exact pathways and molecular targets depend on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The table below compares key features of 3,5-Dibromo-4-methylbenzene-1,2-diamine with its analogs:

| Compound Name | CAS Number | Substituents | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| 3,5-Dibromo-4-methylbenzene-1,2-diamine | Not provided | 3-Br, 5-Br, 4-CH₃ | ~301.97 (calculated) | Pharmaceutical intermediates, materials |

| 3,6-Dibromobenzene-1,2-diamine | Not provided | 3-Br, 6-Br | 273.93 | Industrial synthesis, polymers |

| 4-Bromo-1,2-diaminobenzene | 1575-37-7 | 4-Br | 203.04 | Ligand synthesis, corrosion inhibitors |

| 3,5-Dimethyl-1,2-phenylenediamine | 3171-46-8 | 3-CH₃, 5-CH₃ | 136.19 | Organic electronics, dye precursors |

Key Observations:

- Substituent Effects: Bromine atoms increase molecular weight and polarity compared to methyl groups, influencing solubility and reactivity. The 3,5-dibromo-4-methyl derivative’s steric hindrance may reduce nucleophilic aromatic substitution rates relative to mono-bromo analogs .

- Isomerism : The 3,5-dibromo isomer (target compound) vs. 3,6-dibromobenzene-1,2-diamine () highlights positional effects on electronic properties and crystal packing, critical for material applications .

Biologische Aktivität

3,5-Dibromo-4-methylbenzene-1,2-diamine, also known as 3,6-dibromobenzene-1,2-diamine, is an organic compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C7H8Br2N2 and features two bromine atoms and two amino groups attached to a benzene ring. The presence of these functional groups contributes to its reactivity and biological properties.

Biological Activity

Research indicates that 3,5-Dibromo-4-methylbenzene-1,2-diamine exhibits several biological activities:

- Anticancer Properties : Various studies have investigated the compound's potential as an anticancer agent. It has shown efficacy in inhibiting the growth of different cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation. For instance, it can inhibit protein kinases that play a crucial role in signaling pathways associated with tumor growth.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties against certain bacterial strains.

The mechanism by which 3,5-Dibromo-4-methylbenzene-1,2-diamine exerts its biological effects primarily involves interaction with cellular targets such as enzymes and receptors. The bromine atoms enhance the compound's ability to form halogen bonds, which can facilitate binding to target sites on proteins or nucleic acids.

Case Study 1: Anticancer Efficacy

A study conducted on human malignant cell lines demonstrated that treatment with 3,5-Dibromo-4-methylbenzene-1,2-diamine resulted in significant cytotoxicity. The compound was found to induce apoptosis through the activation of caspase pathways. The selectivity index (SI), which measures toxicity to cancer cells versus normal cells, indicated a favorable profile for this compound.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HL-60 (Leukemia) | 5.0 | 10 |

| HSC-2 (Carcinoma) | 3.0 | 8 |

| Normal Fibroblasts | 50.0 | - |

Case Study 2: Enzyme Inhibition

In vitro studies revealed that 3,5-Dibromo-4-methylbenzene-1,2-diamine effectively inhibited specific kinases involved in cell signaling pathways. The inhibition was dose-dependent and showed a significant reduction in enzyme activity at concentrations above 10 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.